molecular formula C22H48N4 B1627408 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane CAS No. 92745-46-5

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Cat. No. B1627408
CAS RN: 92745-46-5
M. Wt: 368.6 g/mol
InChI Key: RIEOKWOMCYGQHB-UHFFFAOYSA-N
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Description

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane, also known as DTC, is a cyclic tetraamine compound that has received significant attention in scientific research. It has unique properties that make it useful in various applications, including as a ligand in coordination chemistry and as a surfactant in emulsion polymerization.

Mechanism of Action

The mechanism of action of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is not fully understood. However, it is believed that 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane forms stable complexes with metal ions, which can affect their reactivity and catalytic activity. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane can also interact with biological molecules, such as proteins and nucleic acids, and affect their function.
Biochemical and Physiological Effects:
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can affect the growth and survival of various cell lines, including cancer cells. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has several advantages for lab experiments, including its stability, solubility, and versatility as a ligand. However, 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane can be difficult to synthesize and purify, which can limit its use in some experiments. Furthermore, the properties of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane complexes can vary depending on the metal ion and experimental conditions, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane. One area of interest is the development of new 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane complexes with improved catalytic activity and selectivity. Another area of interest is the use of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in drug delivery systems, particularly for the treatment of cancer. Furthermore, the potential antimicrobial activity of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane could be explored further for the development of new antibiotics.

Scientific Research Applications

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has been extensively studied for its application in coordination chemistry. It is a versatile ligand that can form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used in catalysis, electrochemistry, and material science.
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is also used as a surfactant in emulsion polymerization. It can stabilize the emulsion and improve the properties of the resulting polymer. Furthermore, 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has been studied for its potential use in drug delivery systems, as it can form stable complexes with drugs and improve their solubility and bioavailability.

properties

IUPAC Name

1-dodecyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEOKWOMCYGQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCNCCNCCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564846
Record name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92745-46-5
Record name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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